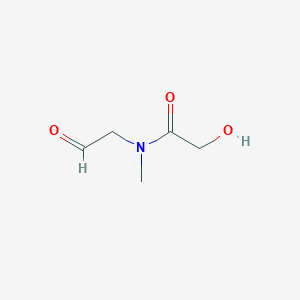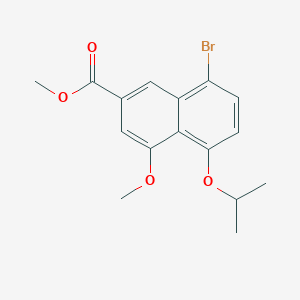
2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester is a chemical compound with the molecular formula C16H17BrO4 and a molecular weight of 353.21 g/mol. This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a methylethoxy group attached to a naphthalene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. The reaction conditions often include the use of methanol and a suitable catalyst under reflux conditions to achieve the desired esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to obtain the compound with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, propyl ester
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-5-(1-methylethoxy)-, methyl ester lies in its specific substitution pattern on the naphthalene ring. The presence of the bromine atom, methoxy group, and methylethoxy group imparts distinct chemical properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C16H17BrO4 |
|---|---|
Molekulargewicht |
353.21 g/mol |
IUPAC-Name |
methyl 8-bromo-4-methoxy-5-propan-2-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H17BrO4/c1-9(2)21-13-6-5-12(17)11-7-10(16(18)20-4)8-14(19-3)15(11)13/h5-9H,1-4H3 |
InChI-Schlüssel |
VTJGYCRPUHJCSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C2C(=CC(=CC2=C(C=C1)Br)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



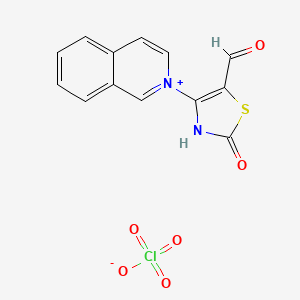
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
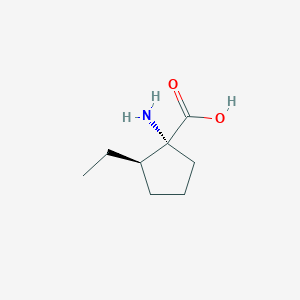
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)

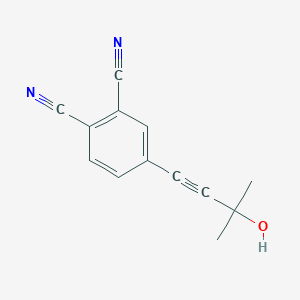
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
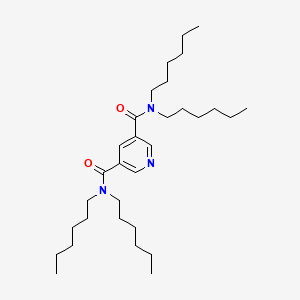
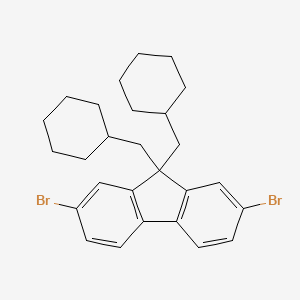
![N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide](/img/structure/B12571026.png)
![N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B12571042.png)
